

Troubleshooting low RNA yield when using Disodium citrate sesquihydrate for precipitation.

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Compound of Interest

Compound Name: *Disodium citrate sesquihydrate*

Cat. No.: *B8208729*

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Technical Support Center: RNA Precipitation Using Disodium Citrate Sesquihydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low RNA yield when using **disodium citrate sesquihydrate** for precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of disodium citrate in RNA isolation?

Disodium citrate, including its sesquihydrate form, primarily acts as a chelating agent and a pH buffer in RNA isolation protocols.^[1] It protects RNA from degradation by sequestering divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for RNases (enzymes that degrade RNA).^[1] By maintaining a slightly acidic pH (around 6.0-6.5), it also helps prevent base-catalyzed hydrolysis of the RNA backbone.^[1]

Q2: Can **Disodium Citrate Sesquihydrate** be used for RNA precipitation?

Yes, while sodium acetate is more commonly used for routine RNA precipitation, some protocols utilize a high salt solution containing sodium citrate in combination with sodium chloride to precipitate RNA.^{[2][3]} This mixture can be effective in precipitating RNA while leaving some contaminants, like polysaccharides, in solution.

Q3: Is there a difference in precipitation efficiency between disodium citrate and sodium acetate?

Direct quantitative comparisons of RNA precipitation efficiency between **disodium citrate sesquihydrate** and sodium acetate are not readily available in the reviewed literature. Sodium acetate is widely cited as a highly efficient salt for nucleic acid precipitation.^{[4][5]} The choice of salt can depend on the specific requirements of the downstream application and the sample type.

Q4: When should I consider using a coprecipitant?

When working with low concentrations of RNA, adding a coprecipitant like glycogen or linear polyacrylamide (LPA) can significantly improve the recovery of the RNA pellet. These inert carriers help to visualize the pellet and increase the precipitation efficiency of small amounts of nucleic acids.

Troubleshooting Guide for Low RNA Yield

Low RNA yield is a common issue in molecular biology. This guide provides a systematic approach to troubleshooting when using a protocol involving **disodium citrate sesquihydrate** for precipitation.

Problem 1: No visible RNA pellet after centrifugation.

Possible Cause	Recommended Solution
Insufficient RNA in the sample	<ul style="list-style-type: none">- Increase the starting amount of biological material if possible.- Concentrate the RNA sample before precipitation using methods like vacuum centrifugation (if compatible with downstream applications).
Suboptimal precipitation conditions	<ul style="list-style-type: none">- Verify Salt Concentration: Ensure the final concentration of the sodium citrate/sodium chloride solution is correct as per the protocol.- Check Alcohol Volume: Use the correct volume of isopropanol or ethanol. For RNA, typically 0.7-1.0 volume of isopropanol or 2-2.5 volumes of ethanol are used.- Incubation Time and Temperature: For low RNA concentrations, extend the incubation time (e.g., overnight at -20°C).
Pellet is translucent and difficult to see	<ul style="list-style-type: none">- After centrifugation, carefully mark the expected location of the pellet on the outside of the tube before decanting the supernatant.- Use a coprecipitant like glycogen, which will form a visible pellet.
Incomplete mixing	<ul style="list-style-type: none">- Ensure thorough but gentle mixing of the aqueous phase, salt solution, and alcohol by inverting the tube several times.

Problem 2: Low RNA yield confirmed by spectrophotometry (e.g., NanoDrop).

Possible Cause	Recommended Solution
RNase contamination	<ul style="list-style-type: none">- Maintain a sterile, RNase-free work environment. Use certified RNase-free reagents, tips, and tubes.- Wear gloves at all times and change them frequently.- Treat solutions with DEPC (diethylpyrocarbonate) where appropriate, or use commercially available RNase inhibitors.
Incomplete cell lysis or homogenization	<ul style="list-style-type: none">- Ensure complete disruption of cells or tissues to release the total RNA content. This can be optimized by using appropriate mechanical (e.g., bead beating, rotor-stator homogenizer) or enzymatic lysis methods.
Loss of RNA during phase separation (if applicable)	<ul style="list-style-type: none">- When using phenol-chloroform based extraction methods, carefully aspirate the upper aqueous phase without disturbing the interphase or the organic phase. Leaving a small amount of the aqueous phase behind is preferable to aspirating contaminating material.
Improper pellet washing	<ul style="list-style-type: none">- Use 70-80% ethanol to wash the RNA pellet. Using a lower concentration of ethanol may lead to partial resolubilization of the RNA.- Ensure all the wash solution is removed before drying the pellet, as residual ethanol can interfere with downstream applications and yield measurements.
Over-drying the RNA pellet	<ul style="list-style-type: none">- Do not over-dry the RNA pellet, as this can make it difficult to resuspend. Air-dry the pellet for a few minutes until it is translucent but not bone-dry.^[6]
Incomplete resuspension of the RNA pellet	<ul style="list-style-type: none">- Resuspend the pellet in an appropriate volume of RNase-free water or a suitable buffer (e.g., 1 mM sodium citrate, pH 6.4).- Pipette up and

down gently and incubate at 55-60°C for 10-15 minutes to aid in resuspension.[\[2\]](#)

Data Presentation

The efficiency of RNA precipitation is influenced by several factors. While direct comparative data for **disodium citrate sesquihydrate** is limited, the following table summarizes the recovery rates of different nucleic acids under various conditions using other common precipitation agents, providing a valuable reference for optimizing your protocol.

Table 1: Factors Affecting Nucleic Acid Precipitation Efficiency

Factor	Condition	miRNA Recovery (%)	Primer Recovery (%)	PCR Product Recovery (%)	Plasmid Recovery (%)
Incubation	-20°C overnight	61	65	33	85
	4°C overnight	55	72	30	80
-80°C for 5 min		45	50	25	75
Centrifugation	12,000 x g	58	68	31	82
	16,000 x g	65	75	33	84
	21,000 x g	70	80	35	85
Precipitating Salt	Sodium Acetate	High	High	High	High
Ammonium Acetate	Moderate	Moderate	Moderate	Moderate	
Coprecipitant	With Glycogen	Significantly Higher	Significantly Higher	Significantly Higher	Significantly Higher
Without Glycogen	Lower	Lower	Lower	Lower	

Data adapted from a systematic investigation of nucleic acid precipitation factors. The study did not include disodium citrate. "High" and "Moderate" are qualitative summaries from the source.

Experimental Protocols

Protocol 1: Standard RNA Precipitation with Sodium Citrate/NaCl

This protocol is adapted for precipitating RNA from an aqueous solution following an extraction method like Trizol.

- Transfer Aqueous Phase: Carefully transfer the upper aqueous phase containing the RNA to a new, RNase-free microcentrifuge tube.
- Add Precipitation Solution: For every 1 mL of the aqueous phase, add 0.5 mL of isopropanol and 0.5 mL of a high salt precipitation solution (0.8 M sodium citrate and 1.2 M NaCl).[\[2\]](#)
- Mix and Incubate: Mix the solution gently by inverting the tube several times. Incubate at room temperature for 10 minutes. For low RNA concentrations, incubation can be extended to 30 minutes or overnight at -20°C.
- Centrifuge: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
- Wash the Pellet: Carefully decant the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge Again: Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Dry the Pellet: Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes.
- Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water or storage buffer.

Protocol 2: RNA Re-precipitation for Sample Cleanup

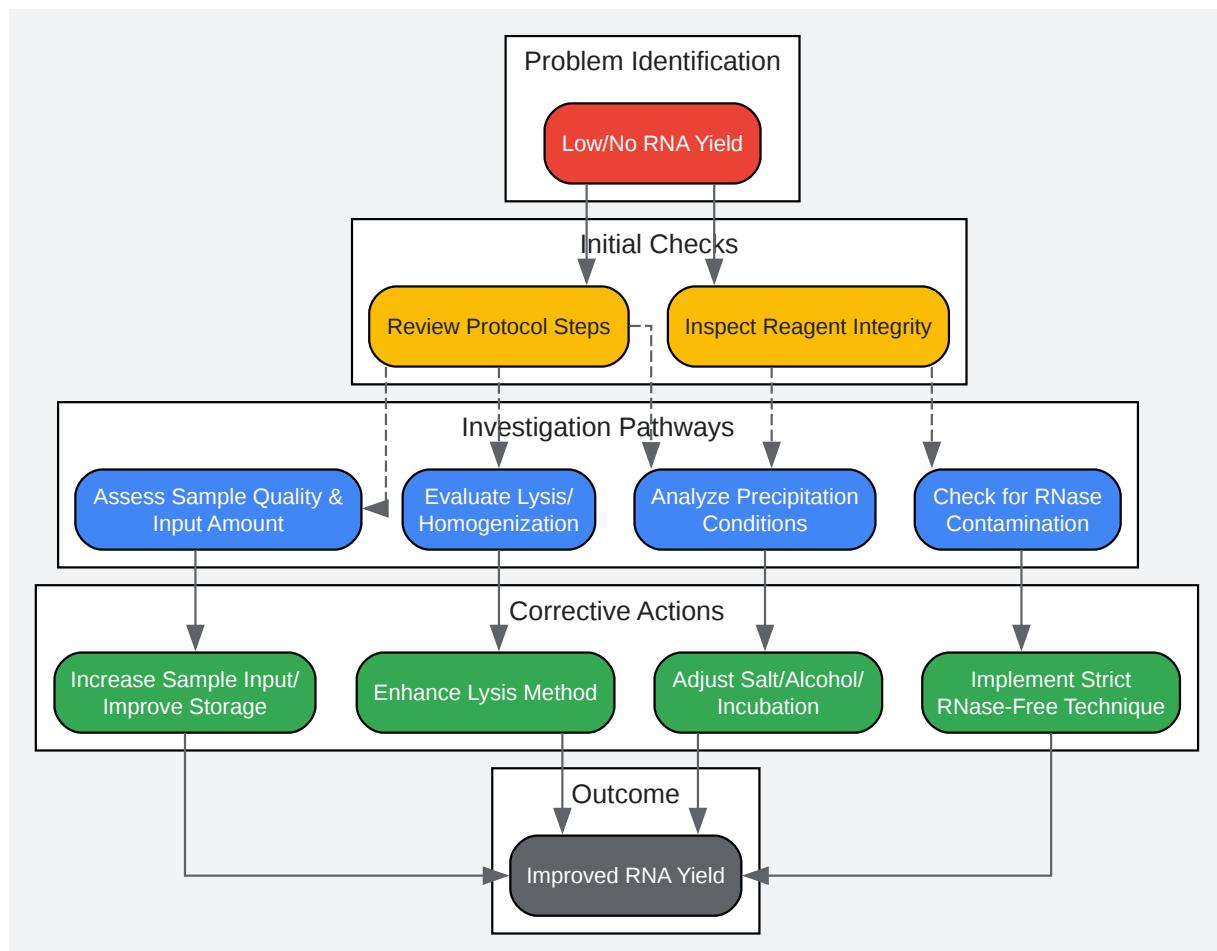
This protocol can be used to further purify a previously isolated RNA sample.

- Adjust RNA Volume: Bring the volume of your RNA sample to 100 µL with RNase-free water.
- Add Salt and Alcohol: Add 10 µL of 3 M Sodium Acetate (pH 5.2) and 250 µL of 100% ethanol.
- Incubate: Mix well and incubate at -20°C for at least 1 hour (or overnight for higher yield).
- Centrifuge: Centrifuge at maximum speed for 30 minutes at 4°C.

- Wash: Discard the supernatant and wash the pellet with 500 μ L of 70% ethanol. Centrifuge for 5 minutes. Repeat the wash step.
- Dry and Resuspend: Air-dry the pellet and resuspend in a desired volume of RNase-free water.

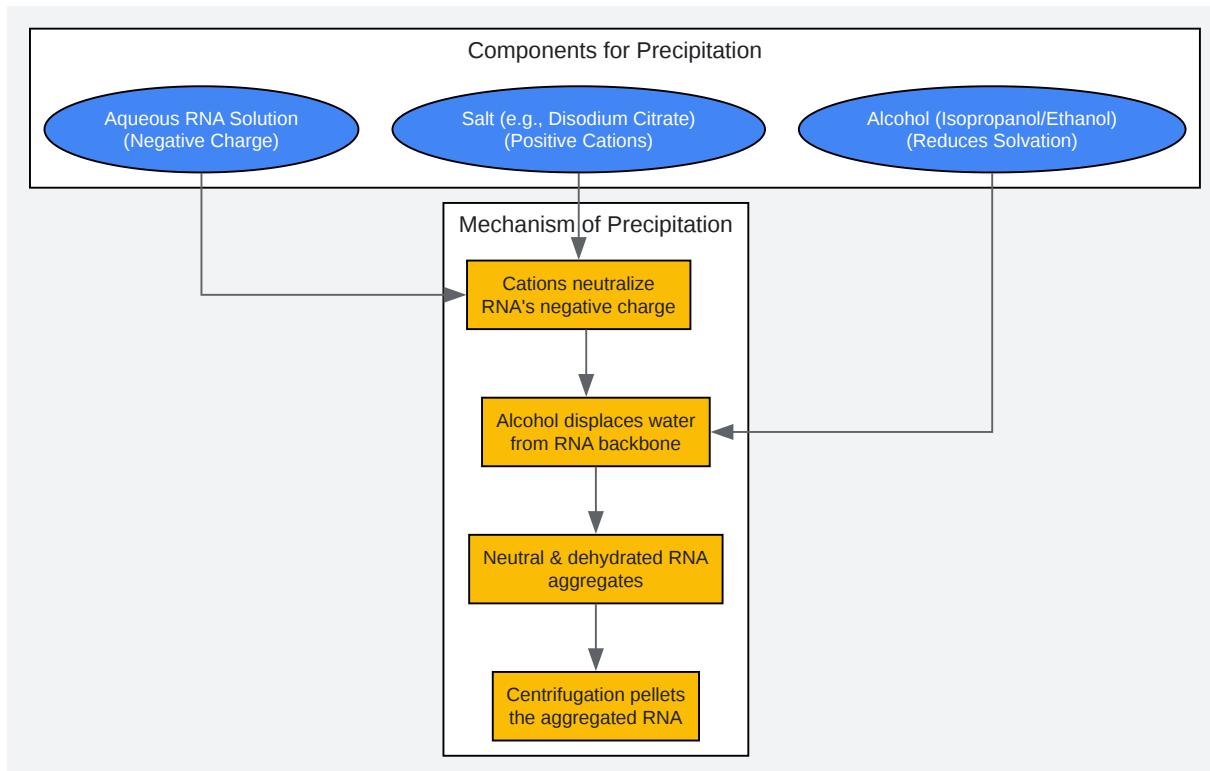
Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting low RNA yield.



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Caption: A flowchart for troubleshooting low RNA yield.



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Caption: The logical steps of RNA precipitation.

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